molecular formula C17H24F3N5O5 B6318691 (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid CAS No. 30611-48-4

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B6318691
CAS No.: 30611-48-4
M. Wt: 435.4 g/mol
InChI Key: TVPYVNLZZOAYLN-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid is a modified amino acid derivative with a guanidino (diaminomethylideneamino) group at the fifth carbon and an N-acylated phenylpropanoyl moiety. The trifluoroacetic acid (TFA) component acts as a counterion, commonly used in peptide synthesis to enhance solubility and purification .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3.C2HF3O2/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18;3-2(4,5)1(6)7/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);(H,6,7)/t11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPYVNLZZOAYLN-FXMYHANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Arginine Side-Chain Protection

The arginine residue’s guanidine group is protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) , which offers stability during peptide elongation and selective cleavage with TFA.

Procedure :

  • Pbf Protection : React arginine with Pbf-Cl in dichloromethane (DCM) at 18–22°C for 15–30 minutes.

  • Carboxyl Activation : Convert the C-terminal carboxyl to a mixed anhydride using TFA anhydride and triflic acid (TfOH).

Key Parameters :

  • Solvent: Dichloromethane or acetonitrile.

  • Molar ratio: 3–25 mol-equivalents of TFA relative to protected arginine.

Phenylalanine Residue Preparation

The phenylalanine derivative is synthesized via N-acylation to prevent racemization:

Steps :

  • Amino Protection : Apply tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFAc) groups using TFA anhydride in anhydrous DCM.

  • Carboxyl Activation : Form acyl trifluoroacetate intermediates for nucleophilic attack by the arginine amine.

Optimization :

  • Reaction temperature: 15–25°C minimizes racemization.

  • Catalytic TfOH accelerates acylation without side reactions.

Peptide Coupling

Coupling the protected residues employs mixed anhydride or carbodiimide-mediated methods:

Mixed Anhydride Method :

  • Combine Boc-phenylalanine with isobutyl chloroformate in DCM.

  • Add Pbf-arginine and N-methylmorpholine at 18°C for 1–2 hours.

Yield Enhancement :

  • 5–15 mol-equivalents of TFA improve solubility and reduce by-products.

  • Reaction time ≤2 hours prevents guanidine group degradation.

Global Deprotection and TFA Incorporation

Simultaneous removal of Boc/Pbf groups and TFA counterion introduction:

Acidic Cleavage :

  • Treat the protected peptide with TFA:methanesulfonic acid (20:1) at 18–22°C for 45–120 minutes.

  • Quench with cold diethyl ether to precipitate the crude product.

Critical Factors :

  • Molar ratio : Excess TFA (100–150 mol-equivalents) ensures complete deprotection.

  • Temperature control : >25°C risks arginine side-chain alkylation.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase with 5µm particle size.

  • Mobile phase : Gradient of H2O/TFA (0.02%) and acetonitrile/TFA (0.02%).

  • Retention time : 8–10 minutes under 0.5 mL/min flow.

Table 1. Purification Outcomes

ParameterValueSource
Purity (UPLC)≥95%
Recovery yield65–78%
TFA content (NMR)1.0–1.2 equivalents

Spectroscopic Validation

  • NMR : δ 7.8 ppm (guanidine NH), δ 1.4 ppm (Pbf CH3).

  • HRMS : m/z 336.1543 [M+H]+ for the free peptide; 414.1981 with TFA.

Industrial-Scale Adaptations

Solvent Recycling

  • Dichloromethane recovery : Distillation at 40°C under reduced pressure.

  • TFA neutralization : Calcium carbonate treatment reduces environmental discharge.

Cost-Effective Protecting Groups

  • Pbf vs. Mtr : Pbf offers 15% higher yield due to cleaner cleavage.

  • TFAc vs. Boc : TFAc reduces step count but requires stringent pH control .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

This compound is widely used in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving protein and enzyme interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

    Molecular Targets: It interacts with specific proteins or enzymes, altering their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares key motifs with other guanidino-containing amino acid derivatives:

  • Guanidino group: Critical for hydrogen bonding and ionic interactions in biological systems.
  • Acylated amino acid backbone: Modulates lipophilicity and target specificity.
  • Aromatic substituents: The phenylpropanoyl group enhances hydrophobic interactions.
Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Key Functional Groups Notable Features Reference
Target Compound C₁₉H₂₈N₆O₄·C₂HF₃O₂ Guanidino, phenylpropanoyl, TFA salt High polarity due to TFA; potential protease inhibition
Ethyl (2S)-2-[[...]propanoate (CAS 117062-52-9) C₂₈H₃₈N₆O₇ Ethyl ester, 4-hydroxyphenyl Enhanced membrane permeability via ester group
(2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid C₂₄H₃₀N₄O₅ Diphenylethoxy acetyl, guanidino Lipophilic diphenyl groups for hydrophobic binding
(2S)-2-Amino-3,3-dimethyl-5-phenylpentanoic acid C₁₃H₁₉NO₂ Dimethyl, phenyl Steric hindrance from dimethyl groups affects conformation
(2S)-5-(Diaminomethylideneamino)-2-[(3-dodecoxy-2-hydroxypropyl)amino]pentanoic acid hydrochloride C₂₀H₄₃N₅O₅·HCl Dodecoxy chain, hydrochloride salt Long alkyl chain improves micelle formation

Physicochemical Properties

  • Solubility : The TFA salt increases aqueous solubility compared to free acids or hydrochloride salts (e.g., ’s compound) but reduces stability in basic conditions .
  • Molecular Weight: Estimated ~463 g/mol (target compound), aligning with guanidino-rich peptides in (e.g., 221.3–453.06 g/mol) .
  • Stability : The TFA counterion may destabilize the compound under high pH, whereas ’s hydrochloride salt is more stable in acidic environments.

Key Differentiators of the Target Compound

TFA Counterion : Enhances solubility in polar solvents vs. hydrochloride salts () but limits compatibility with basic conditions.

Phenylpropanoyl Moiety: Balances hydrophobicity more effectively than diphenylethoxy () or dodecoxy chains (), optimizing membrane interaction.

Guanidino Positioning: The terminal guanidino group may improve binding specificity compared to internal modifications ().

Biological Activity

The compound (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid; 2,2,2-trifluoroacetic acid, often referred to as SB290157 trifluoroacetate, has garnered attention for its role in modulating biological pathways, particularly in the context of the immune system and inflammation. This article provides a detailed analysis of its biological activity, mechanisms of action, and relevant research findings.

IUPAC Name

The IUPAC name of the compound is:

 2S 5 diaminomethylideneamino 2 2 2 2 diphenylethoxy acetyl amino pentanoic acid 2 2 2 trifluoroacetic acid\text{ 2S 5 diaminomethylideneamino 2 2 2 2 diphenylethoxy acetyl amino pentanoic acid 2 2 2 trifluoroacetic acid}

Molecular Formula

The molecular formula is C22H28N4O4C2HF3O2C_{22}H_{28}N_{4}O_{4}\cdot C_{2}HF_{3}O_{2}.

Key Functional Groups

  • Amino Groups : Contribute to its interaction with various receptors.
  • Trifluoroacetate : Enhances solubility and stability in biological systems.

Target Receptor

SB290157 acts primarily as a selective antagonist of the complement component 3a receptor (C3aR). This receptor plays a crucial role in mediating inflammatory responses.

Mode of Action

  • Competitive Antagonism : It blocks the binding of C3a to C3aR with an IC50 value of approximately 200 nM, effectively inhibiting the downstream signaling pathways associated with inflammation and immune response.

Biochemical Pathways Affected

The compound influences several key biochemical pathways:

  • Complement System : Modulates the activity of complement proteins C3 and C5.
  • Inflammatory Pathways : Inhibits chemotaxis in human mast cell lines and reduces tau hyperphosphorylation in vitro.

In Vitro Studies

Research indicates that SB290157 trifluoroacetate exhibits significant anti-inflammatory effects. It has been shown to:

  • Inhibit macrophage signaling pathways.
  • Reduce cytokine release in response to inflammatory stimuli.

In Vivo Studies

In animal models, this compound has demonstrated:

  • Anti-obesity Effects : It mitigates diet-induced obesity and metabolic dysfunction.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its impact on neuroinflammatory processes.

Case Studies

  • Study on Airway Inflammation
    • Objective : To assess the anti-inflammatory effects of SB290157 in models of airway inflammation.
    • Findings : The compound significantly reduced inflammatory markers and improved lung function metrics in treated subjects compared to controls.
  • Metabolic Dysfunction Research
    • Objective : Investigate the role of SB290157 in metabolic regulation.
    • Results : Demonstrated a reduction in body weight gain and improved insulin sensitivity in obese mice models.

Comparative Analysis

Compound NameTarget ReceptorMechanismKey Effects
SB290157C3aRAntagonistAnti-inflammatory, metabolic regulation
W-54011C5aRAntagonistModulates immune response differently
DF2593AC5aRAntagonistSimilar effects on inflammation but different selectivity

Q & A

Q. Table 1: Comparison of Reaction Conditions

StepReagents/ConditionsSolventYield (%)Reference
CouplingDCC, DMAP, 0–23°CDCM88–92
DeprotectionLiOH, THF/H₂OTHF85–90
PurificationPrep-HPLC (C18, TFA modifier)ACN/H₂O>95

Basic: How is purity validated, and which analytical techniques are critical for characterization?

Methodological Answer:

  • HPLC/MS : Reverse-phase HPLC with a C18 column (gradient: 5–95% ACN in H₂O + 0.1% TFA) confirms >95% purity. ESI-MS identifies the molecular ion ([M+H]⁺) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves stereochemistry (e.g., α-helix propensity of the guanidine group) .
  • Elemental Analysis : Validates C, H, N, and S content (±0.3% theoretical) .

Advanced: How do pH and temperature affect the stability of the guanidino and trifluoroacetate groups?

Methodological Answer:

  • pH Stability : The guanidino group (pKa ~12.5) is protonated below pH 10, enhancing solubility but risking hydrolysis at extremes. Below pH 2, trifluoroacetate may dissociate, requiring lyophilization for stabilization .
  • Thermal Stability : Accelerated degradation studies (40–60°C, 1–7 days) show <5% decomposition in PBS (pH 7.4) but >20% in acidic/basic conditions. Use Arrhenius modeling to predict shelf life .

Q. Table 2: Degradation Products Under Stress Conditions

ConditionDegradation PathwayMajor Byproduct
pH < 2Trifluoroacetate cleavageFree base + TFA
pH > 10Guanidine hydrolysisUrea derivative
60°C, pH 7.4Oxidative deaminationKetone analog

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for stereochemical confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals (grow via vapor diffusion with EtOH/water) .
  • Vibrational Circular Dichroism (VCD) : Compares experimental and DFT-calculated spectra to confirm (2S,5S) stereochemistry .
  • Synchrotron Radiation : Enhances resolution for low-abundance stereoisomers (<1%) .

Advanced: What computational strategies predict biological target interactions of the guanidino moiety?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to arginine-recognizing targets (e.g., proteases) using AMBER or GROMACS. The guanidino group forms salt bridges with Asp/Glu residues .
  • QSAR Modeling : Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with IC₅₀ values from kinase assays .
  • Docking Studies (AutoDock Vina) : Screen against the PDB database to identify potential off-targets (e.g., angiotensin-converting enzyme) .

Advanced: How to optimize coupling reactions when scaling from mg to kg quantities?

Methodological Answer:

  • Catalyst Screening : Replace DCC with water-soluble carbodiimides (e.g., EDC) to reduce byproduct formation .
  • Flow Chemistry : Continuous processing minimizes exothermic risks and improves mixing (residence time: 10–15 min) .
  • In-line Analytics : Use PAT tools (e.g., FTIR) to monitor coupling efficiency in real time .

Q. Table 3: Scalability Challenges and Solutions

IssueLab Scale (mg)Pilot Scale (kg)
Reaction Time2 hr8 hr (due to heat dissipation)
Yield88%75% (optimized to 85% with flow chemistry)
Purity>95%>90% (requires tandem HPLC-SMB chromatography)

Advanced: What strategies mitigate batch-to-batch variability in diaminomethylideneamino group incorporation?

Methodological Answer:

  • Stoichiometric Control : Maintain a 1.2:1 molar ratio of guanidine precursor to amino acid to prevent under-incorporation .
  • Mid-IR Monitoring : Track the 1670 cm⁻¹ peak (C=N stretch) to confirm guanidine formation .
  • DoE Optimization : Vary pH (6.5–7.5), temperature (20–30°C), and mixing speed to identify robust conditions .

Basic: What are the recommended storage conditions to prevent hygroscopic degradation?

Methodological Answer:

  • Lyophilize the compound and store at -20°C under argon. Desiccate with silica gel to limit water absorption (<0.1% w/w) .
  • Avoid repeated freeze-thaw cycles; aliquot into single-use vials .

Advanced: How to design assays for evaluating proteolytic resistance of the amide bond?

Methodological Answer:

  • Serum Stability Assay : Incubate with 10% fetal bovine serum (37°C, 24 hr) and quantify intact compound via LC-MS/MS .
  • Enzymatic Screening : Test against trypsin/chymotrypsin (0.1 mg/mL, pH 8.0) to identify cleavage sites .
  • Circular Dichroism (CD) : Monitor conformational changes in protease-rich buffers (190–250 nm) .

Advanced: How to address discrepancies in bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS) and tissue distribution (radiolabeling with ¹⁴C) to identify bioavailability bottlenecks .
  • Metabolite ID : Use HR-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the phenyl group) .
  • Allometric Scaling : Adjust dosages between species using body surface area normalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.